molecular formula C11H12FNO2 B12969241 (R)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride

(R)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride

Cat. No.: B12969241
M. Wt: 209.22 g/mol
InChI Key: CNINWXUZDUDQGS-SNVBAGLBSA-N
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Description

(R)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride is a fluorinated tetrahydronaphthalene derivative with a stereospecific (R)-configuration at the 8-position. The compound features a bicyclic structure with an amino group (-NH2), fluorine (-F) substituent, and a carboxylic acid (-COOH) moiety, which is neutralized as a hydrochloride salt.

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

(8R)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

InChI

InChI=1S/C11H12FNO2/c12-9-5-6(11(14)15)4-8-7(9)2-1-3-10(8)13/h4-5,10H,1-3,13H2,(H,14,15)/t10-/m1/s1

InChI Key

CNINWXUZDUDQGS-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@H](C2=C(C1)C(=CC(=C2)C(=O)O)F)N

Canonical SMILES

C1CC(C2=C(C1)C(=CC(=C2)C(=O)O)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrahydronaphthalene Core: This step involves the cyclization of appropriate precursors to form the tetrahydronaphthalene core.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Amination: The amino group is introduced through nucleophilic substitution reactions.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for ®-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

®-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and fluorine groups can participate in nucleophilic and electrophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols for amino group substitution; electrophiles such as alkyl halides for fluorine substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

®-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological targets, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. The carboxylic acid group can participate in ionic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Comparison: (S)-Enantiomer

The (S)-enantiomer of the compound (S)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride shares identical molecular formula and substituents but differs in spatial configuration at the 8-position. Enantiomeric pairs often exhibit divergent pharmacological activities due to receptor-binding specificity. For example, the (R)-form may show higher affinity for target enzymes or transporters compared to the (S)-form, though explicit activity data are unavailable in the evidence .

Property (R)-Isomer (S)-Isomer
Configuration R at 8-position S at 8-position
Molecular Formula C11H13FNO2·HCl Same as (R)-isomer
Pharmacological Relevance Likely chiral-specific Potential reduced activity

Non-Fluorinated Analog: 8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid Hydrochloride

This analog lacks the 4-fluoro substituent (CAS: 130532-64-8, C16H26O, MW: 227.69).

Property Fluorinated (R)-Compound Non-Fluorinated Analog
Substituent at 4-position -F -H
Molecular Weight ~263.7 (estimated) 227.69
Research Use Enhanced stability Baseline activity studies

Tetrahydronaphthalene Derivatives with Varied Substitutions

a) 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid

This derivative (C11H12O2) positions the carboxylic acid at the 1-position instead of the 2-position. Pharmacopeial tests for pH (5.8–6.5) and crystallinity are standardized, suggesting similar quality-control frameworks for related compounds .

b) N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide

This amide derivative (C13H18N2O) highlights how functional group modifications (e.g., carboxamide vs. carboxylic acid) influence solubility and bioavailability.

Compound Key Functional Groups pH Range Testing Standards
Target (R)-Compound -COOH, -NH2, -F Not reported Likely aligns with 〈695〉, 〈791〉
1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid -COOH at 1-position 5.8–6.5 〈791〉 pH, 〈695〉 crystallinity

Complex Bicyclic Derivatives (Pharmacopeial Forum 2017)

Compounds such as (6R,7R)-7-[(R)-2-amino-2-phenylacetamido]-8-oxo-3-[(Z)-prop-1-en-1-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid () share bicyclic frameworks but incorporate thia-azabicyclo rings and antibiotic-like substituents (e.g., prop-1-en-1-yl). These are structurally distinct from the target compound but underscore the importance of stereochemistry and functional groups in pharmacopeial testing .

Key Research Findings and Implications

Fluorine Impact: The 4-fluoro group in the target compound likely enhances electronegativity, improving binding interactions with hydrophobic enzyme pockets compared to non-fluorinated analogs .

Stereochemical Specificity : The (R)-configuration may optimize spatial alignment with biological targets, a critical factor in chiral drug design .

Pharmacopeial Standards : Shared testing protocols (e.g., pH, crystallinity) with other tetrahydronaphthalene derivatives suggest standardized manufacturing and quality-control practices .

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